molecular formula C17H14ClNO2 B11831695 4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinolin-6(2H)-one CAS No. 80143-59-5

4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinolin-6(2H)-one

Cat. No.: B11831695
CAS No.: 80143-59-5
M. Wt: 299.7 g/mol
InChI Key: BVFFBFPRLGIHPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorobenzyl)-7-methoxyisoquinolin-6-ol is a complex organic compound that belongs to the isoquinoline family. This compound features a chlorobenzyl group attached to the isoquinoline core, which is further substituted with a methoxy group and a hydroxyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzyl)-7-methoxyisoquinolin-6-ol typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . The process can be summarized as follows:

    Starting Materials: 4-chlorobenzyl chloride and 7-methoxyisoquinoline.

    Catalyst: Palladium(0) or Palladium(II) complexes.

    Reagents: Boronic acids or esters.

    Conditions: Mild temperatures (50-80°C) and inert atmosphere (nitrogen or argon).

Industrial Production Methods

Industrial production of 4-(4-Chlorobenzyl)-7-methoxyisoquinolin-6-ol may involve large-scale batch reactors where the Suzuki-Miyaura coupling is optimized for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality. Post-reaction, the compound is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzyl)-7-methoxyisoquinolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromium(VI) compounds, such as pyridinium chlorochromate (PCC) or potassium permanganate.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Strong nucleophiles like hydroxide ions or amines.

Major Products

    Oxidation: 4-chlorobenzaldehyde, 4-chlorobenzoic acid.

    Reduction: Corresponding amines or reduced isoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

4-(4-Chlorobenzyl)-7-methoxyisoquinolin-6-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzyl)-7-methoxyisoquinolin-6-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

4-(4-Chlorobenzyl)-7-methoxyisoquinolin-6-ol can be compared with other isoquinoline derivatives:

Uniqueness

The uniqueness of 4-(4-Chlorobenzyl)-7-methoxyisoquinolin-6-ol lies in its combined structural features, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

80143-59-5

Molecular Formula

C17H14ClNO2

Molecular Weight

299.7 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]-7-methoxyisoquinolin-6-ol

InChI

InChI=1S/C17H14ClNO2/c1-21-17-7-13-10-19-9-12(15(13)8-16(17)20)6-11-2-4-14(18)5-3-11/h2-5,7-10,20H,6H2,1H3

InChI Key

BVFFBFPRLGIHPV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=NC=C2CC3=CC=C(C=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.